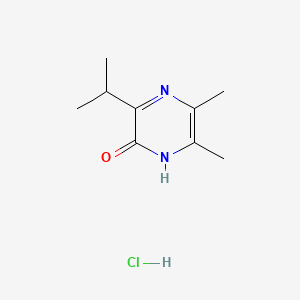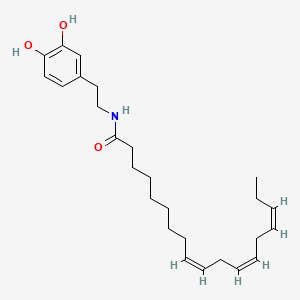
N-Linolenoyldopamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Linolenoyldopamine is a bioactive compound that belongs to the family of fatty acid amides. It is formed by the conjugation of linolenic acid, an omega-3 fatty acid, with dopamine, a well-known neurotransmitter. This compound has garnered interest due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Linolenoyldopamine typically involves the amidation of linolenic acid with dopamine. This reaction can be catalyzed by various agents, such as carbodiimides, which facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, under mild conditions to prevent the degradation of the sensitive linolenic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale amidation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography could be employed to ensure the efficient production of the compound.
化学反应分析
Types of Reactions: N-Linolenoyldopamine can undergo various chemical reactions, including:
Oxidation: The double bonds in the linolenic acid moiety can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can also be reduced to form saturated derivatives.
Substitution: The hydroxyl groups on the dopamine moiety can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Epoxides, diols, or hydroxylated derivatives.
Reduction: Saturated fatty acid amides.
Substitution: Ether or ester derivatives of dopamine.
科学研究应用
Chemistry: As a model compound for studying the reactivity of fatty acid amides and their derivatives.
Biology: Investigating its role in cellular signaling pathways and its effects on cell proliferation and differentiation.
Medicine: Exploring its potential as an anti-inflammatory and neuroprotective agent, given the known activities of its parent compounds, linolenic acid, and dopamine.
作用机制
The mechanism of action of N-Linolenoyldopamine involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with receptors such as transient receptor potential vanilloid 1 (TRPV1), which is involved in pain and inflammation pathways.
Pathways Involved: The activation of TRPV1 by this compound can lead to the modulation of calcium influx in cells, influencing various downstream signaling pathways that regulate inflammation and cell survival.
相似化合物的比较
N-Linolenoyldopamine can be compared with other fatty acid amides such as:
N-Oleoyldopamine: Similar in structure but derived from oleic acid. It also activates TRPV1 and has anti-inflammatory properties.
N-Palmitoyldopamine: Derived from palmitic acid, it has different physicochemical properties and biological activities.
N-Arachidonoyldopamine: Derived from arachidonic acid, it is known for its role in endocannabinoid signaling.
Uniqueness: this compound is unique due to the presence of multiple double bonds in the linolenic acid moiety, which can influence its reactivity and biological activity. Its combination of omega-3 fatty acid and dopamine functionalities makes it a compound of interest for various therapeutic and industrial applications.
属性
CAS 编号 |
105955-13-3 |
|---|---|
分子式 |
C26H39NO3 |
分子量 |
413.6 g/mol |
IUPAC 名称 |
(9Z,12Z,15Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C26H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h3-4,6-7,9-10,18-19,22,28-29H,2,5,8,11-17,20-21H2,1H3,(H,27,30)/b4-3-,7-6-,10-9- |
InChI 键 |
WKASWGQDAKPOAS-PDBXOOCHSA-N |
手性 SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
规范 SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazin-1-yl]-1-pyrrolidin-1-ylpentan-1-one;(Z)-but-2-enedioic acid](/img/structure/B12756310.png)
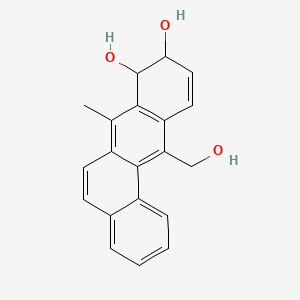
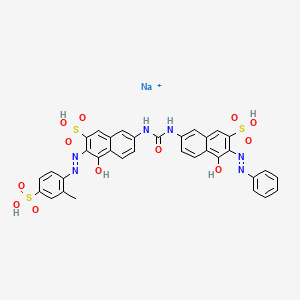
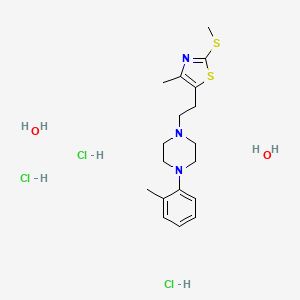
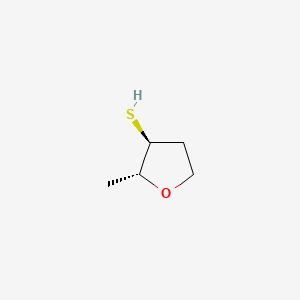

![24-hexoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B12756360.png)
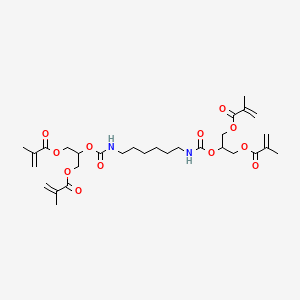
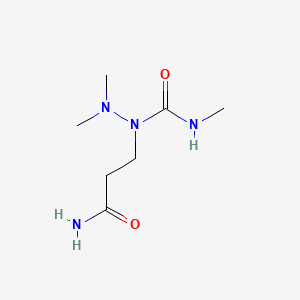
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12756373.png)
